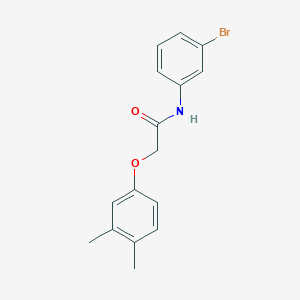
4-氯-2-甲基苯基 3-(3,4-二甲氧基苯基)丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate is a specialized chemical that has garnered attention due to its potential applications in materials science, polymer chemistry, and possibly in the synthesis of complex organic molecules. Its structure implies reactivity conducive to polymerization and could play a role in synthesizing novel materials with unique properties.
Synthesis Analysis
The synthesis of compounds related to 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate involves the reaction of chlorophenol with acryloyl chloride in the presence of triethylamine in an ethyl acetate solution, similar to the preparation of 4-Chlorophenyl acrylate. This process is indicative of the potential synthesis pathway for the compound , utilizing free radical polymerization techniques for polymer synthesis (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Molecular Structure Analysis
The molecular structure and crystalline forms of related compounds have been extensively studied, providing insights into the behavior and properties of similar acrylate compounds. For example, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile have been characterized, offering potential parallels in analyzing the molecular structure of 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate (Shinkre et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving acrylate compounds, including polymerization and copolymerization, reveal the reactive nature of these chemicals. The reactivity ratios and thermal properties of copolymers derived from acrylates have been thoroughly investigated, highlighting the potential for creating materials with tailored properties through the manipulation of chemical structures and reaction conditions (Thamizharasi et al., 1999).
Physical Properties Analysis
Acrylate compounds demonstrate a range of physical properties, including thermal stability, which can be significantly influenced by the specific chemical structure and the presence of functional groups such as chloro and methoxy groups. The inclusion of chlorophenyl groups, for instance, has been shown to enhance the thermal stability of copolymers, suggesting that 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate might exhibit similar enhancements in thermal properties (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties of acrylate-related compounds, such as their reactivity in polymerization reactions and the formation of copolymers with unique properties, are crucial for understanding the potential applications of 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate. Research into the copolymerization of chlorophenyl acrylate with methyl acrylate provides a foundation for predicting the behavior of similar compounds in chemical reactions and their potential utility in developing new materials (Thamizharasi et al., 1999).
科学研究应用
1. 聚合物合成和共聚合
4-氯-2-甲基苯基 3-(3,4-二甲氧基苯基)丙烯酸酯已用于合成各种聚合物和共聚物。例如,研究报告了新型苯氧基环取代异丙基苯基氰基丙烯酸酯的合成和苯乙烯共聚,其中使用了氯苯氧基的变体(Whelpley 等人,2022 年)(Whelpley 等人,2022 年)。此外,对新型环取代异丁基苯基氰基丙烯酸酯的合成和苯乙烯共聚的研究证明了这些化合物在制造多种共聚物中的应用(Abuelroos 等人,2020 年)(Abuelroos 等人,2020 年)。
2. 皮革工业中的表征和应用
4-氯-2-甲基苯基 3-(3,4-二甲氧基苯基)丙烯酸酯已用于合成特定的丙烯酸酯,如 4-氯苯基丙烯酸酯,该丙烯酸酯在皮革工业中具有应用。例如,研究了 4-氯苯基丙烯酸酯与丙烯酸甲酯的共聚,以潜在用作皮革面漆和底漆中的粘合剂(Thamizharasi 等人,1999 年)(Thamizharasi 等人,1999 年)。
3. 缓蚀
对包括氯苯基丙烯酸酯衍生物在内的各种光交联聚合物的缓蚀性能的研究表明,它们在保护金属表面方面有效。这些聚合物充当混合型抑制剂,在腐蚀控制中表现出显着的效率(Baskar 等人,2014 年)(Baskar 等人,2014 年)。
4. 光反应性聚合物研究
含有氯苯基丙烯酸酯衍生物的聚光反应性一直是研究的主题。具有光反应性侧链的聚合物的合成和表征,包括氯苯基丙烯酸酯结构,已用于各种领域,如涂料和粘合剂(Kawatsuki 等人,1997 年)(Kawatsuki 等人,1997 年)。
5. 在光伏中的应用
有机敏化剂在太阳能电池应用中的分子工程研究表明氯苯基丙烯酸酯衍生物的潜在用途。这些化合物在分子水平上进行工程设计时,可以通过提高光子到电流的转换效率来提高太阳能电池的效率(Kim 等人,2006 年)(Kim 等人,2006 年)。
属性
IUPAC Name |
(4-chloro-2-methylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-12-10-14(19)6-8-15(12)23-18(20)9-5-13-4-7-16(21-2)17(11-13)22-3/h4-11H,1-3H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKVLNNWPXKFS-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-2-methylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)
![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)
![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)